molecular formula C17H18FN5OS B12248370 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole

2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole

Cat. No.: B12248370
M. Wt: 359.4 g/mol
InChI Key: NPJKDERUKCIPNJ-UHFFFAOYSA-N
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Description

2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzothiazole core, which is known for its diverse biological activities, and a piperazine ring substituted with a fluorinated pyrimidine moiety, enhancing its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products .

Scientific Research Applications

2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic processes of urease-producing bacteria, leading to their eradication . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interfering with key signaling pathways .

Properties

Molecular Formula

C17H18FN5OS

Molecular Weight

359.4 g/mol

IUPAC Name

2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole

InChI

InChI=1S/C17H18FN5OS/c1-11-14(18)16(20-10-19-11)22-6-8-23(9-7-22)17-21-15-12(24-2)4-3-5-13(15)25-17/h3-5,10H,6-9H2,1-2H3

InChI Key

NPJKDERUKCIPNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC)F

Origin of Product

United States

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